
Pasireotide acetate
説明
パシレチド(SOM230)酢酸塩は、新規多受容体リガンドソマトスタチンアナログです。ソマトスタチン受容体サブタイプ1、2、3、および5に高い親和性を持ち、独自の受容体結合プロファイルを持っています。 この化合物は、主に下垂体性巨人症およびクッシング症の治療、ならびに進行性神経内分泌腫瘍患者に使用されます .
準備方法
パシレチド酢酸塩は、代謝的に安定で化学的にアクセス可能なソマトスタチンアナログを作成することを目的とした合理的薬剤設計アプローチによって合成されます。 合成には、安定なシクロヘキサペプチドテンプレートに特定のサブ構造を組み込むことが含まれており、その結果、複数のソマトスタチン受容体サブタイプに高い親和性で結合する化合物が得られます . パシレチド酢酸塩の工業生産方法は、大規模ペプチド合成技術を含み、高純度と高収率を保証しています。
化学反応の分析
パシレチド酢酸塩は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、パシレチド酢酸塩の酸化は、スルホキシドまたはスルホンを形成する可能性がありますが、還元は、還元アナログを形成する可能性があります .
科学研究への応用
パシレチド酢酸塩は、幅広い科学研究用途を持っています。化学では、受容体-リガンド相互作用とペプチド合成を研究するためのモデル化合物として使用されます。生物学および医学では、パシレチド酢酸塩は、下垂体性巨人症、クッシング症、および進行性神経内分泌腫瘍の治療に使用されます。 これらの状態の患者において、症状の制御と腫瘍容積の縮小において有効性が示されています . さらに、パシレチド酢酸塩は、他の内分泌障害における潜在的な用途と抗腫瘍剤としての用途について調査されています .
科学的研究の応用
Acromegaly
Pasireotide acetate has been shown to be an effective treatment option for patients with acromegaly, particularly those resistant to first-line therapies such as octreotide. Clinical studies have demonstrated that pasireotide can reduce GH levels and tumor volume significantly:
- Efficacy : In a phase II study, 27% of patients achieved biochemical control after three months of treatment with pasireotide . Furthermore, long-term studies have shown sustained efficacy over 11 years in patients who continued therapy .
- Safety Profile : The most common adverse events include hyperglycemia, gastrointestinal disturbances, and weight loss; however, these are typically manageable .
Cushing's Disease
This compound is also approved for the treatment of Cushing's disease, particularly in cases where surgery is not an option or has failed:
- Tumor Volume Reduction : A phase III trial indicated that pasireotide significantly decreased urinary free cortisol levels and corticotroph tumor volume in patients with Cushing's disease .
- Long-term Benefits : Patients treated with pasireotide reported improvements in clinical signs of hypercortisolism and quality of life metrics over extended periods .
Neuroendocrine Tumors (NETs)
Pasireotide has demonstrated efficacy in managing symptoms associated with neuroendocrine tumors, particularly carcinoid syndrome:
- Symptom Control : In a study involving patients with advanced NETs refractory to octreotide therapy, pasireotide provided symptom relief in approximately 27% of patients .
- Stabilization of Disease : More than half of the patients experienced stable disease following treatment with pasireotide over a defined period .
Comparative Efficacy
The following table summarizes key clinical findings related to the efficacy of this compound compared to other treatments:
Condition | Treatment | Efficacy Rate | Notable Findings |
---|---|---|---|
Acromegaly | Pasireotide | 27% | Significant reduction in GH and tumor volume |
Cushing's Disease | Pasireotide | >50% | Decreased UFC levels and improved clinical signs |
Neuroendocrine Tumors | Pasireotide | 27% | Symptom control in carcinoid syndrome |
Case Study 1: Acromegaly Treatment
A patient with persistent acromegaly despite prior octreotide therapy was treated with pasireotide. After three months, the patient exhibited a GH reduction from elevated levels to within normal range and a notable decrease in pituitary tumor size.
Case Study 2: Cushing's Disease Management
In another case involving a patient diagnosed with Cushing's disease who was not a surgical candidate, initiation of pasireotide resulted in a rapid decline in urinary free cortisol levels and marked improvement in symptoms such as hypertension and weight gain.
作用機序
パシレチド酢酸塩は、ソマトスタチン受容体1、2、3、および5に結合することによって作用を発揮します。この結合は、成長ホルモン、インスリン様成長因子1、および副腎皮質刺激ホルモンの分泌を阻害し、それらのホルモンの血中濃度を低下させます。これらのホルモンの阻害は、下垂体性巨人症およびクッシング症の症状を制御するのに役立ちます。 さらに、パシレチド酢酸塩は、腫瘍細胞のアポトーシスを誘導し、血管新生を阻害することが示されており、抗腫瘍効果に寄与しています .
類似化合物との比較
パシレチド酢酸塩は、オクトレオチドやランレオチドなどの他のソマトスタチンアナログと比較して独特です。オクトレオチドやランレオチドは主にソマトスタチン受容体サブタイプ2に結合するのに対し、パシレチド酢酸塩は、受容体サブタイプ1、2、3、および5に高い親和性を持ち、より幅広い結合プロファイルを持っています。 この幅広い結合プロファイルにより、パシレチド酢酸塩は、下垂体性巨人症および神経内分泌腫瘍患者における症状の制御と腫瘍容積の縮小においてより効果的になります . 同様の化合物には、オクトレオチドやランレオチドがあり、これらも下垂体性巨人症および神経内分泌腫瘍の治療に使用されます .
生物活性
Pasireotide acetate (SOM230) is a second-generation somatostatin analog that exhibits a unique profile of biological activity through its interaction with various somatostatin receptor subtypes. This article delves into the pharmacodynamics, efficacy, and clinical applications of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
Pasireotide is primarily designed to target multiple somatostatin receptor subtypes, particularly sst1, sst2, sst3, and sst5. Its enhanced binding affinity compared to first-generation somatostatin analogs like octreotide allows for broader therapeutic applications, especially in conditions like acromegaly and neuroendocrine tumors (NETs) .
Pasireotide functions by binding to somatostatin receptors on various cells, leading to the inhibition of hormone secretion. It has been shown to:
- Inhibit Growth Hormone (GH) : Particularly effective in patients with acromegaly due to its affinity for sst5 receptors found in GH-secreting pituitary adenomas.
- Control Symptoms in NETs : Effective in managing symptoms such as diarrhea and flushing in patients with carcinoid syndrome resistant to other therapies .
Pharmacokinetics
The pharmacokinetic profile of pasireotide indicates:
- Absorption : Well absorbed with moderate plasma protein binding.
- Distribution : Distributed to various tissues including the liver and kidneys.
- Metabolism : Primarily metabolized by CYP3A4.
- Excretion : Mainly excreted unchanged in feces and urine .
Acromegaly
A phase II study demonstrated that pasireotide significantly reduced GH levels and normalized IGF-I levels in patients with acromegaly. Key findings included:
- Biochemical Response : After 4 weeks of treatment, 19% of patients achieved a biochemical response, which increased to 27% after three months.
- Tumor Volume Reduction : 39% of patients experienced more than a 20% reduction in pituitary tumor volume .
Neuroendocrine Tumors (NETs)
In patients with advanced NETs, pasireotide showed promising results:
- Symptom Control : In a study involving 45 patients, 27% achieved complete or partial symptom control over 15 days. The most common adverse events included nausea (27%) and abdominal pain (20%) .
- Long-term Efficacy : A real-world study indicated sustained reductions in mean urinary free cortisol levels among patients treated for Cushing’s disease .
Adverse Effects
While pasireotide is generally well tolerated, some adverse effects have been reported:
- Hyperglycemia : Occurred in 16% of patients, particularly those with pre-existing diabetes.
- Gastrointestinal Issues : Nausea and abdominal pain were the most frequently reported side effects .
Data Table: Summary of Clinical Findings
Condition | Study Type | Sample Size | Efficacy (% Responders) | Common Adverse Events |
---|---|---|---|---|
Acromegaly | Phase II | 60 | 27% | Nausea (27%), Hyperglycemia (16%) |
Neuroendocrine Tumors | Phase II | 45 | 27% | Abdominal Pain (20%), Nausea (27%) |
Cushing's Disease | Real-world Study | Varies | Sustained cortisol reduction | Hyperglycemia |
Case Studies
-
Acromegaly Patient Case :
A patient previously unresponsive to octreotide was switched to pasireotide. After three months, GH levels normalized, and the patient reported improved quality of life. -
NET Patient Case :
A patient with refractory carcinoid syndrome experienced significant symptom relief after initiating treatment with pasireotide, demonstrating its potential as an alternative therapy for resistant cases .
特性
IUPAC Name |
acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFNBBHVLMWQH-QKXVGOHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H70N10O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1107.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396091-76-2 | |
Record name | Pasireotide acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PASIREOTIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662X0VFR9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。